Biocatalytic Generation of o-Quinone Imine for 1,4-Benzoxazine Synthesis vs. Conventional Stoichiometric Oxidation: Green Chemistry Metrics Quantification
The biocatalytic route employing horseradish peroxidase to generate o-quinone imine from o-aminophenol for IEDDA cycloaddition to 1,4-benzoxazines was compared with conventional chemical oxidation methods. The E-factor and generalized reaction mass efficiency (gRME) were quantified for both approaches. The biocatalytic route was approximately twice as green by these metrics [1].
| Evidence Dimension | Green chemistry metrics (E-factor and gRME) |
|---|---|
| Target Compound Data | Biocatalytic route: E-factor and gRME values not explicitly stated in abstract but described as 'twice as green' as conventional approach |
| Comparator Or Baseline | Conventional stoichiometric chemical oxidation route |
| Quantified Difference | The biocatalytic route was approximately twice as green (relative factor ~0.5) compared to the conventional chemical approach [1]. |
| Conditions | Horseradish peroxidase catalyzed oxidation of o-aminophenols in a one-pot, two-step procedure; compared via E-factor and gRME calculations |
Why This Matters
Quantified green chemistry superiority directly influences procurement decisions for pharmaceutical intermediate synthesis where E-factor compliance is a regulatory or sustainability criterion.
- [1] Tehami, M., Imam, H.T., Wong, L. Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. ACS Sustainable Chem. Eng., 2024, 12, 2678–2685. View Source
